molecular formula C11H15N3 B2477340 1-butyl-1H-benzimidazol-5-amine CAS No. 73857-61-1

1-butyl-1H-benzimidazol-5-amine

Cat. No.: B2477340
CAS No.: 73857-61-1
M. Wt: 189.262
InChI Key: ZHLIYHTXCMFVOS-UHFFFAOYSA-N
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Description

1-Butyl-1H-benzimidazol-5-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole and its derivatives are known for their diverse applications in medicinal chemistry, corrosion inhibition, and material science

Preparation Methods

The synthesis of 1-butyl-1H-benzimidazol-5-amine typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by alkylation. One common method includes:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Butyl-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Butyl-1H-benzimidazol-5-amine has several applications in scientific research:

Comparison with Similar Compounds

1-Butyl-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substituent, which can enhance its effectiveness in certain applications, such as corrosion inhibition and pharmaceutical development.

Properties

IUPAC Name

1-butylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14/h4-5,7-8H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLIYHTXCMFVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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